molecular formula C14H7BrS2 B2952425 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1398397-58-4

2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No. B2952425
CAS RN: 1398397-58-4
M. Wt: 319.23
InChI Key: DQEOJOCRXKEBFL-UHFFFAOYSA-N
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Description

2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a chemical compound that belongs to the class of organic compounds known as benzo[b]thiophenes . It is used in the synthesis of various organic semiconductors .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A common approach is based on the Fiesselmann thiophene synthesis . The Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides is initially performed to afford 3-chloro-2-(hetero)aroylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings fused together . The compound is characterized by its benzo[b]thieno[2,3-d]thiophene (BTT) core structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . The compound can undergo various reactions, including Friedel–Crafts acylation and Fiesselmann thiophene synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Construction of Polycyclic Structures : The compound has been used in the construction of polycyclic π-conjugated structures like 2-arylbenzo[4,5]thieno[2,3-d]thiazoles, employing a CuCl-mediated three-component reaction. This highlights its role in synthesizing complex chemical structures with potential applications in material science and organic chemistry (Zhang et al., 2020).

  • Development of Organic Semiconductor Materials : 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene derivatives, obtained using the Fiesselmann thiophene synthesis, have been identified as potential candidates for the elaboration of organic semiconductor materials. These compounds are particularly significant in electronics and optoelectronics (Irgashev et al., 2020).

  • Charge Transfer Properties : The compound's derivatives, particularly when combined with ferrocenyl complexes, have been studied for their charge transfer properties. This is crucial for applications in electrochemistry and the development of electronic materials (Donoli et al., 2015).

Application in Organic Field-Effect Transistors

  • Organic Field-Effect Transistors (OFETs) : Derivatives of this compound have been synthesized and characterized for use in OFETs. These compounds exhibited promising thermal, optical, and electrochemical properties for application in electronic devices (Ryu et al., 2023).

Medicinal Chemistry and Kinase Inhibitors

  • Preparation of Kinase Inhibitors : The compound's derivatives have been applied in the synthesis of kinase inhibitors, which are crucial in cancer research and therapy. Microwave-assisted synthesis methods have been developed to facilitate the creation of these biologically active compounds (Bagley et al., 2015).

Photophysical Applications

  • Development of Fluorescent Derivatives : Derivatives of the compound have been synthesized and studied for their fluorescent properties. These derivatives can be used in materials science for developing fluorescent markers and sensors (Venanzi et al., 2005).

  • Photochromic Derivatives : Synthesis of photochromic thieno-2H-chromene derivatives from this compound has been explored, indicating its use in developing compounds that change color in response to light, useful in various optical applications (Queiroz et al., 2000).

Mechanism of Action

properties

IUPAC Name

2-bromo-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrS2/c15-8-5-6-10-12(7-8)17-13-9-3-1-2-4-11(9)16-14(10)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOJOCRXKEBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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